N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene carboxamide core linked to a methyl-substituted isoxazole ring fused with a furan moiety. This structure combines electron-rich aromatic systems (thiophene, furan) and a reactive isoxazole ring, making it a candidate for pharmacological applications.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-13(12-4-2-6-19-12)14-8-9-7-11(18-15-9)10-3-1-5-17-10/h1-7H,8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNLHKHLPHHMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the furan and thiophene rings, followed by the introduction of the isoxazole ring and the carboxamide group. Common synthetic routes include:
Furan Synthesis: Furan derivatives can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Thiophene Synthesis: Thiophene rings can be synthesized through the Gewald reaction, which involves the condensation of α-haloketones with thiourea.
Isoxazole Synthesis: Isoxazole rings can be formed through the reaction of hydroxylamine with nitriles or through the cyclization of hydroxylamine derivatives with carbonyl compounds.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of carboxylic acids with amines under dehydration conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as amines or alkoxides.
Major Products Formed:
Oxidation Products: Furan-2-carboxylic acid, thiophene-2-carboxylic acid.
Reduction Products: Furan-2-ylmethanamine, thiophene-2-ylmethanamine.
Substitution Products: Various substituted isoxazoles and thiophenes.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic properties, such as antibacterial, antifungal, and anticancer activities. Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. It may also interact with receptors, modulating their signaling pathways and leading to biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s furan-isoxazole-methyl group may enhance π-π stacking compared to nitroaniline () or cyclopropyl () substituents.
- Synthetic Complexity : Analogs like 4h () and the cyclopropyl derivative () require multi-step purifications (e.g., chromatography, trituration), whereas simpler carboxamides () are synthesized via direct reflux .
Physicochemical and Crystallographic Comparisons
- Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide (), the dihedral angle between the thiophene and benzene rings is 13.53°–16.07°, influenced by nitro groups. The target compound’s furan-isoxazole system may introduce smaller angles due to reduced steric hindrance .
- Hydrogen Bonding : Unlike ’s compound, which lacks classical H-bonds, the target compound’s amide group could form intermolecular H-bonds, enhancing crystallinity .
Biological Activity
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, an isoxazole moiety, and a thiophene group, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of 320.33 g/mol . The presence of these heterocycles suggests potential interactions with various biological targets.
Anticancer Activity
Several studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing isoxazole and furan rings have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
A notable study demonstrated that certain isoxazole derivatives displayed significant cytotoxic effects on MCF7 breast cancer cells, with IC50 values ranging from 0.31 µM to 0.81 µM . The mechanism of action often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression.
Antimicrobial Properties
In addition to anticancer activity, compounds with similar structural features have been evaluated for their antimicrobial efficacy. Research has shown that furan derivatives possess antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications in the structure can significantly influence its potency and selectivity against specific targets. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on the furan ring | Enhanced anticancer activity |
| Variations in thiophene group | Altered antimicrobial properties |
| Changes in isoxazole position | Impact on HDAC inhibition |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes include:
- Formation of the Furan and Isoxazole Rings : This can be achieved through cyclization reactions involving appropriate starting materials.
- Coupling Reaction : The thiophene moiety is introduced via nucleophilic substitution or coupling reactions.
- Final Amide Formation : The final product is obtained through amide coupling under controlled conditions to ensure high yield and purity.
Case Studies
- Anticancer Evaluation : A recent study focused on a series of isoxazole derivatives, including this compound, evaluated their antiproliferative effects on various cancer cell lines. The results indicated significant cytotoxicity correlated with structural modifications .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of several furan-based compounds against common bacterial strains. The study found that certain modifications led to improved efficacy compared to standard antibiotics, suggesting potential applications in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
